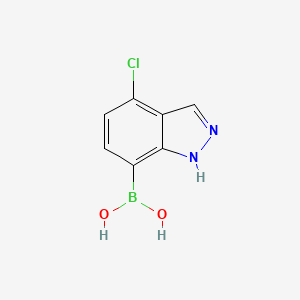

4-Chloro-1H-indazol-7-ylboronic acid

Description

Properties

IUPAC Name |

(4-chloro-1H-indazol-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN2O2/c9-6-2-1-5(8(12)13)7-4(6)3-10-11-7/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKQHLAXCIJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)Cl)C=NN2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260767 | |

| Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-30-0 | |

| Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-chloro-1H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 4 Chloro 1h Indazol 7 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The boronic acid functional group makes 4-Chloro-1H-indazol-7-ylboronic acid an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide. nih.gov This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the stability of the boronic acid reagents. nih.govnih.gov In the context of this compound, this reaction enables the direct attachment of various aryl and heteroaryl groups at the 7-position of the indazole ring.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the aryl/heteroaryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

While direct studies on this compound are not extensively documented, research on the coupling of its synthetic equivalent, 7-bromo-4-substituted-1H-indazoles, with various boronic acids provides significant insight into the reactivity at this position. nih.govnih.gov These studies demonstrate that the C7 position of the indazole ring is amenable to Suzuki-Miyaura coupling, yielding arylated products in moderate to good yields. nih.gov

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Application |

|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | General purpose, widely used for various couplings. thieme-connect.de |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for a broad range of substrates, including heteroaryl compounds. beilstein-journals.org |

| Pd(OAc)₂ | Palladium(II) acetate (B1210297) | Often used with phosphine (B1218219) ligands for cross-coupling of challenging substrates. nih.gov |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Common Pd(0) source used with various ligands. libretexts.org |

This table presents common catalysts used in Suzuki-Miyaura reactions, which are applicable to the coupling of indazole derivatives.

The success and yield of the Suzuki-Miyaura reaction are influenced by both electronic and steric factors of the coupling partners.

Electronic Effects: The reactivity of the aryl or heteroaryl halide is dependent on the nature of its substituents. Electron-withdrawing groups on the halide partner can facilitate the oxidative addition step, often leading to higher reaction rates. Conversely, electron-donating groups can slow down this step. For the boronic acid partner, studies on related 7-bromo-4-substituted indazoles have shown that the coupling proceeds efficiently regardless of the electronic influence of substituents on the aryl boronic acid partner. nih.gov This suggests that this compound would likely couple effectively with a wide range of aryl and heteroaryl halides bearing both electron-donating and electron-withdrawing groups. nih.gov

Steric Hindrance: Steric bulk near the reaction site on either coupling partner can hinder the reaction. Highly substituted or ortho-substituted aryl halides may react more slowly or require more robust catalytic systems with bulky, electron-rich phosphine ligands to promote the coupling. libretexts.org Similarly, while the indazole core itself presents some steric bulk, studies on related systems show that coupling at the C7 position is feasible. nih.gov The choice of catalyst and ligand is crucial to overcome steric challenges. researchgate.net For instance, the use of bulky phosphine ligands can enhance the rate of reductive elimination and stabilize the catalytic species. libretexts.org

The primary application of Suzuki-Miyaura coupling with this compound is the synthesis of C7-arylated and C7-heteroarylated indazoles. These structures are of significant interest in medicinal chemistry as indazole derivatives are core components of numerous biologically active compounds, including anticancer and anti-inflammatory agents. nih.govamericanelements.com

By coupling this compound with a diverse library of aryl and heteroaryl halides, a wide array of novel indazole derivatives can be generated. Research on the coupling of 7-bromo-4-amido-1H-indazoles has successfully demonstrated the introduction of various aryl and heteroaryl groups at the C7 position. nih.gov This methodology provides a direct route to functionalized indazoles that can be further elaborated or screened for biological activity. The presence of the chloro group at the C4 position remains for potential subsequent transformations.

Table 2: Examples of Aryl and Heteroaryl Halides for Coupling with Indazole Boronic Acids

| Coupling Partner | Resulting Structure Type | Potential Application |

|---|---|---|

| 4-Bromotoluene | Arylated Indazole | Building block for kinase inhibitors. |

| 4-Iodoanisole | Arylated Indazole | Intermediate for pharmacologically active compounds. nih.gov |

| 2-Chloropyridine | Heteroarylated Indazole | Synthesis of ligands for metal complexes or bioactive molecules. nih.gov |

| 3-Bromothiophene | Heteroarylated Indazole | Core structure in materials science and pharmaceuticals. nih.gov |

This table provides hypothetical examples of coupling partners for this compound based on known Suzuki-Miyaura reactions of related compounds.

Regioselectivity: In the case of this compound, the position of the boronic acid group at C7 dictates that the cross-coupling reaction will occur selectively at this position. This is a key advantage, as direct C-H functionalization of the indazole ring can sometimes lead to mixtures of isomers. Research on the direct functionalization of 4-substituted 1H-indazoles has highlighted the challenge of controlling regioselectivity, often favoring reaction at the C3 position. researchgate.net By starting with the pre-functionalized 7-boronic acid derivative, the regiochemical outcome of the arylation is assured. The synthesis of the boronic acid itself relies on regioselective methods. nih.gov

Stereoselectivity: Stereoselectivity is generally not a factor in the coupling of two sp²-hybridized carbon centers, as is the case when coupling with aryl halides. However, if the coupling partner is an alkenyl halide, the stereochemistry of the double bond can be a critical consideration. Modern Suzuki-Miyaura coupling conditions are often highly stereoretentive, meaning the configuration (E or Z) of the alkenyl halide is preserved in the final product. beilstein-journals.orgorganic-chemistry.org The choice of palladium catalyst and ligands can be crucial; for instance, Pd(PPh₃)₄ often promotes retention of configuration, while other catalysts might lead to isomerization. beilstein-journals.org

Other Cross-Coupling Reactions (e.g., Stille, Sonogashira, Negishi) Potentially Applicable to this compound

While the Suzuki-Miyaura reaction is the most common transformation for boronic acids, the indazole core of this compound could potentially participate in other palladium-catalyzed cross-coupling reactions, although this would typically involve converting the boronic acid to a different functional group first. However, the chloro-substituent at the C4 position could serve as a handle for these reactions.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. It is conceivable that the chloro group at the C4 position of the arylated indazole product (obtained from a prior Suzuki reaction) could undergo a Stille coupling, although aryl chlorides are generally less reactive than bromides or iodides and may require specific catalysts. researchgate.netwiley.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wiley.com The chloro group at C4 could potentially be coupled with an alkyne under Sonogashira conditions, which would introduce an alkynyl moiety onto the indazole ring. Studies on 5-bromo-3-iodoindazoles have shown successful sequential Sonogashira couplings, demonstrating the utility of this reaction on the indazole scaffold. thieme-connect.de

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This reaction is known for its high reactivity and functional group tolerance. The C4-chloro substituent could potentially be a substrate for Negishi coupling, allowing for the introduction of alkyl, aryl, or vinyl groups.

Derivatization of the Boronic Acid Moiety

The boronic acid group in this compound is not only a handle for cross-coupling but can also be transformed into other functional groups or derivatives.

One of the most common derivatizations is the formation of boronic esters. Boronic acids exist in equilibrium with their corresponding boroxines (anhydrides) and can be sensitive to protodeboronation under certain conditions. nih.govnih.gov Converting them to boronic esters, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, can enhance their stability, improve solubility in organic solvents, and modify their reactivity. nih.gov

Pinacol Esters: Reaction of the boronic acid with pinacol yields the corresponding pinacol boronate ester. These esters are generally more stable, crystalline solids that are easier to handle and purify than the free boronic acids. They are competent coupling partners in Suzuki-Miyaura reactions.

Potassium Trifluoroborates: Boronic acids can be readily converted to potassium organotrifluoroborates by treatment with KHF₂. nih.gov These salts are highly stable, crystalline solids that are often less prone to protodeboronation than the corresponding boronic acids, making them excellent coupling partners in Suzuki-Miyaura reactions. nih.gov

The ability to form these derivatives adds to the synthetic versatility of this compound, allowing for its use in a broader range of reaction conditions and facilitating multi-step synthetic sequences.

Hydroxydeboronation Reactions for Hydroxyindazole Libraries

Hydroxydeboronation is a pivotal transformation for arylboronic acids, enabling their conversion into the corresponding phenols. For this compound, this reaction provides a direct route to 4-chloro-1H-indazol-7-ol. This transformation is typically achieved under oxidative conditions. The most common method involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH).

The general mechanism involves the formation of a hydroperoxyborate intermediate, which then undergoes rearrangement to yield the desired hydroxyindazole. This method's value lies in its application for the synthesis of hydroxyindazole libraries, which are of interest in medicinal chemistry. By starting with a variety of substituted indazole boronic acids, a diverse collection of hydroxyindazoles can be generated for screening purposes.

Table 1: General Conditions for Hydroxydeboronation

| Reagent System | Solvent | Typical Conditions |

| H₂O₂ / NaOH | THF/Water | Room Temperature |

| Oxone® / NaHCO₃ | Acetone/Water | Room Temperature |

| Sodium perborate | THF/Water | Reflux |

Formation of Boronate Esters and Boroxines

Boronic acids, including this compound, readily undergo condensation reactions with diols to form cyclic boronate esters. wiley-vch.denih.gov This transformation is often employed to protect the boronic acid group, enhance its stability, or modify its reactivity and solubility for subsequent cross-coupling reactions. wiley-vch.denih.gov The formation of these esters is typically an equilibrium process, and removal of water can drive the reaction to completion. Common diols used for this purpose include pinacol, ethylene (B1197577) glycol, and diethanolamine. wiley-vch.de The resulting esters, such as the pinacol ester (2-(4-chloro-1H-indazol-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are often more stable, crystalline solids that are less prone to dehydration or protodeboronation compared to the free boronic acid. wiley-vch.de

In the absence of a diol, boronic acids can undergo self-condensation via dehydration to form cyclic trimers known as boroxines. Three molecules of this compound can condense to form the corresponding 2,4,6-tris(4-chloro-1H-indazol-7-yl)boroxine. This process is reversible upon the addition of water.

Table 2: Common Diols for Boronate Ester Formation

| Diol | Resulting Ester Type | Key Features |

| Pinacol | Pinacol boronate ester | High stability, commonly used in Suzuki-Miyaura coupling |

| Ethylene Glycol | Dioxaborolane | Simple, readily available reagent |

| Diethanolamine | MIDA boronate ester | Increased stability, allows for slow release of the boronic acid in cross-coupling reactions |

| Catechol | Catechol boronate ester | Another stable option for protection and purification |

Protodeboronation Reactions

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org This process can be an undesired side reaction in cross-coupling chemistry, as it consumes the boronic acid substrate. nih.govwikipedia.org For this compound, protodeboronation would result in the formation of 4-chloro-1H-indazole. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring. wikipedia.orged.ac.ukrsc.org

The reaction can proceed through several mechanisms. In aqueous media, both acid- and base-catalyzed pathways are known. wikipedia.org

Base-catalyzed protodeboronation typically involves the formation of the more reactive tetrahedral boronate anion, which then reacts with a proton source like water. wikipedia.org

Acid-catalyzed protodeboronation involves protonation of the boronic acid, facilitating the cleavage of the C-B bond. wikipedia.orgrsc.org

For arylboronic acids bearing electron-withdrawing groups, a dissociative mechanism that generates a transient aryl anion can also occur. wikipedia.org Given the presence of the electron-withdrawing chloro group and the indazole ring, this compound may be susceptible to protodeboronation, particularly under basic conditions often used in Suzuki-Miyaura reactions. ed.ac.uk

Reactivity at the Indazole Nitrogen Atoms

The indazole ring system is characterized by annular tautomerism, with the proton on the nitrogen atom existing in equilibrium between the N1 and N2 positions. nih.gov This results in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally more stable. nih.gov Functionalization, such as alkylation or arylation, can occur at either nitrogen atom, leading to the formation of regioisomeric products. nih.govbeilstein-journals.org

N-Alkylation and N-Arylation Strategies

The regioselective N-functionalization of indazoles is a significant challenge in synthetic chemistry, as reactions often yield a mixture of N1 and N2 isomers. nih.govbeilstein-journals.orgnih.gov The ratio of these isomers is influenced by several factors, including the steric and electronic nature of substituents on the indazole ring, the electrophile used, the base, and the solvent. nih.govresearchgate.net

Studies on various substituted indazoles have provided insights into controlling this regioselectivity. nih.govresearchgate.netbeilstein-journals.org

N1-Selectivity: Conditions such as using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often favor the formation of the thermodynamically more stable N1-alkylated product. nih.govresearchgate.net This selectivity is sometimes attributed to a chelation mechanism, especially when a coordinating group is present at the C7 position. beilstein-journals.org

N2-Selectivity: The use of different bases or reaction conditions can favor the N2 isomer. For instance, substituents at the C7 position, such as nitro or carboxyl groups, have been shown to direct alkylation to the N2 position with high selectivity. nih.govresearchgate.net This is often attributed to electronic effects that increase the nucleophilicity of the N2 atom.

Table 3: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity (General Findings)

| Base | Solvent | Typical Outcome | Rationale / Influencing Factors |

| NaH | THF / DMF | Predominantly N1 | Formation of the thermodynamic product. beilstein-journals.orgnih.govresearchgate.net |

| K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | Mixture of N1 and N2 | Outcome is highly substrate- and electrophile-dependent. researchgate.net |

| Mitsunobu Conditions | THF | Often favors N2 | Reaction proceeds under neutral conditions with different mechanism. nih.gov |

Selective N-Functionalization of Indazole Boronic Acids

The presence of the boronic acid (or a boronate ester) at the C7 position of this compound adds another layer of complexity to N-functionalization. The boronic acid group is both sterically bulky and electronically influential. Research on C7-substituted indazoles indicates that substituents in this position can exert a strong directing effect. nih.govresearchgate.net

For this compound, the boronic acid group could sterically hinder attack at the adjacent N1 position, potentially favoring functionalization at the more accessible N2 position. Electronically, the boronic acid group is electron-withdrawing, which could influence the relative nucleophilicity of the two nitrogen atoms. In related systems, electron-withdrawing groups at C7 have been shown to confer excellent N2 regioselectivity. nih.govresearchgate.net Therefore, it is plausible that N-alkylation or N-arylation of this compound or its esters would preferentially yield the N2-substituted isomer. Achieving selective N1 functionalization might require specific strategies, such as using pre-formed N1-substituted indazoles in the borylation step or developing conditions that override the inherent N2 preference. nih.gov

Other Reactions Involving the Indazole Ring System

Beyond reactions at the boronic acid and nitrogen atoms, the this compound scaffold can undergo other transformations. The indazole ring is an aromatic system that can participate in electrophilic substitution reactions, although the reactivity is modulated by the existing substituents (the chloro group and the fused pyrazole (B372694) ring). chemicalbook.com

Potential reactions include:

Further Halogenation: Indazoles can be halogenated at various positions on the benzene (B151609) ring. chemicalbook.com Given the presence of a chloro group at C4 and a boronic acid at C7, further halogenation would likely occur at one of the remaining open positions (C5 or C6), directed by the existing substituents.

Nitration: Nitration of the indazole ring is possible, typically using reagents like fuming nitric acid. chim.it The position of nitration would be dictated by the directing effects of the chloro and boronic acid groups.

Functionalization at C3: The C3 position of the indazole ring is another common site for functionalization through various methods, including metalation followed by quenching with an electrophile or through cross-coupling reactions. chim.it This allows for the introduction of a wide range of substituents, further diversifying the molecular structure. The synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine demonstrates the feasibility of introducing functional groups at the C3 position. chemrxiv.orgnih.govmdpi.com

Functionalization at other Carbon Positions of the Indazole Ring (e.g., C3 functionalization)

The functionalization of the C3 position of the indazole ring is a key strategy for the synthesis of a wide array of biologically active molecules. mdpi.com Various methods have been developed for the introduction of different functional groups at this position, including halogenation, arylation, formylation, and nitration. chim.it However, the successful application of these methods to this compound is contingent on the compatibility of the reagents and reaction conditions with the existing chloro and boronic acid functionalities.

A significant challenge in the direct C3-functionalization of 1H-indazoles is the potential for reaction at the N1 and N2 positions. To achieve regioselectivity at the C3 position, N-protection of the indazole ring is often a necessary prerequisite. chim.it Common protecting groups for indazoles include the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group, in particular, has been shown to effectively direct regioselective lithiation at the C3 position, allowing for subsequent reaction with a variety of electrophiles. nih.gov

Halogenation at the C3 Position

Halogenation, particularly iodination and bromination, at the C3 position serves as a versatile entry point for further functionalization through cross-coupling reactions. For N-unprotected indazoles, reagents like iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF) are commonly employed for iodination. chim.it Similarly, N-bromosuccinimide (NBS) is widely used for C3-bromination. chim.it Given that this compound possesses an electron-withdrawing chloro group, these electrophilic halogenation reactions at the C3 position are expected to be feasible. However, the boronic acid group's stability under these conditions would need to be carefully evaluated.

Table 1: Representative Examples of C3-Halogenation of Substituted Indazoles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodoindazole | Good | chim.it |

| 5-Nitroindazole | I₂, K₂CO₃, DMF | 3-Iodo-5-nitroindazole | Good | chim.it |

| General Indazoles | NBS, various solvents | 3-Bromoindazole | Not specified | chim.it |

C3-Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the introduction of aryl groups at the C3 position of indazoles. These reactions typically involve the coupling of a C3-haloindazole with an arylboronic acid (Suzuki-Miyaura) or an organozinc reagent (Negishi).

A study on the C7-arylation of 4-substituted indazoles highlighted that the C3 position is generally more reactive towards functionalization than the C7 position. nih.gov This suggests that direct C-H arylation at C3 in the presence of a C7-boronic acid could be a competitive process. For a successful C3-arylation of this compound, a C3-halogenated precursor would likely be required. The Suzuki-Miyaura reaction would then involve the coupling of this C3-halo-4-chloro-1H-indazol-7-ylboronic acid with another arylboronic acid. The presence of two boronic acid functionalities in the reaction mixture (one on the indazole and one as the coupling partner) could lead to competitive and undesired side reactions. Therefore, protection of the C7-boronic acid group, for instance as a boronate ester, might be necessary.

Table 2: Examples of C3-Arylation of Functionalized Indazoles

| Indazole Derivative | Coupling Partner | Catalyst and Conditions | Product | Yield (%) | Reference |

| N(2)-SEM-protected indazole | Aryl halides | n-BuLi, ZnCl₂, Pd catalyst | N(2)-SEM-3-aryl-indazole | High | nih.gov |

| 7-Bromo-4-amido-1H-indazole | Arylboronic acids | Pd catalyst | 7-Aryl-4-amido-1H-indazole | Good | nih.gov |

C3-Formylation and Nitration

Direct formylation and nitration at the C3 position of the indazole ring have also been reported. For instance, a microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent has been developed, showing tolerance for halogen substituents. thieme-connect.de Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate. chim.it The applicability of these methods to this compound would depend on the stability of the boronic acid group under the reaction conditions.

Computational and Theoretical Investigations of 4 Chloro 1h Indazol 7 Ylboronic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electronic distribution and energy levels, which are key determinants of a molecule's physicochemical characteristics and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Physicochemical Properties

Studies on analogous indazole structures reveal key insights into their electronic properties. researchgate.net For instance, DFT calculations on a series of 4-substituted-1H-indazoles (including 4-chloro-1H-indazole) have been performed to analyze their global reactivity parameters. researchgate.netdergipark.org.tr These parameters, such as electronegativity, chemical hardness, and softness, are crucial for predicting how a molecule will interact with other chemical species. The calculations help in understanding the reactive nature of the indazole core and the influence of different substituents on its properties. researchgate.net

| Parameter | Description | Typical Calculated Values (Arbitrary Units) for Indazole Derivatives |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | - |

| Dipole Moment | A measure of the net molecular polarity. | ~2-5 Debye |

| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons towards itself. | ~3-4 eV |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | ~1-2 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. | ~0.5-1.0 eV⁻¹ |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov In studies of various indazole derivatives, the HOMO-LUMO gap is calculated to predict their relative reactivity. nih.govresearchgate.net For example, a DFT study on novel indazole derivatives revealed that certain substitutions could significantly alter this energy gap. nih.govrsc.org Molecules with a smaller gap are often better candidates for certain applications where charge transfer is important. irjweb.com

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Indazole Analog (Note: This data is hypothetical and for illustrative purposes, based on general findings for indazole derivatives.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The distribution of the HOMO and LUMO across the molecule is also significant. In many indazole derivatives, the HOMO and LUMO electron densities are spread across the entire bicyclic ring system, indicating that the indazole core is central to the molecule's electronic activity. nih.gov

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. youtube.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For indazole derivatives, MEP analysis helps to identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for biological receptor binding. nih.gov The nitrogen atoms of the indazole ring and the oxygen atoms of the boronic acid group in 4-Chloro-1H-indazol-7-ylboronic acid would be expected to be regions of high negative potential (red or yellow), making them potential hydrogen bond acceptors. The hydrogen atoms of the N-H and O-H groups would show positive potential (blue), identifying them as hydrogen bond donors. This information is vital for understanding how the molecule might orient itself within a protein's binding pocket.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques like docking are used to simulate the interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or receptor.

Molecular Docking Studies of Indazole Derivatives

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. nih.gov For indazole derivatives, docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes, such as kinases and cyclooxygenases. mdpi.comnih.govsigmaaldrich.com

In a typical docking study, a 3D model of the target protein is used as a receptor. The indazole derivative is then placed into the active site of the receptor, and a scoring function is used to estimate the binding affinity. Studies on various indazole-based compounds have shown that they can effectively fit into the binding sites of different proteins, and their binding energies are calculated to rank their potential efficacy. nih.govrsc.org

The primary goal of analyzing binding modes is to identify the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For indazole derivatives, docking studies have revealed common interaction patterns. The indazole scaffold often participates in crucial hydrogen bonding through its N-H group and one of the nitrogen atoms in the pyrazole (B372694) ring. mdpi.com For this compound, the boronic acid group could form additional, strong hydrogen bonds or even covalent interactions with specific residues (like serine) in an enzyme's active site. The chloro-substituent can engage in halogen bonding or fit into hydrophobic pockets.

For example, docking studies of 2H-indazole derivatives against human cyclooxygenase-2 (COX-2) showed that the compounds could adopt a binding mode similar to known inhibitors. mdpi.comnih.gov The analysis identified specific amino acid residues that formed hydrogen bonds and hydrophobic contacts with the indazole core and its substituents, explaining the observed inhibitory activity. mdpi.com Similarly, docking of other indazole amides into the active site of renal cancer-related proteins has been used to predict which derivatives would have the highest binding energies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and stability. rwth-aachen.de For indazole derivatives and boronic acids, MD simulations are crucial for understanding how these molecules behave in a dynamic environment, such as in solution or at the active site of a biological target. nih.govnih.govacs.org

Research on indazole derivatives has utilized MD simulations to confirm the stability of ligand-protein complexes. For instance, in a study of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed it remained stable within the active site of the HIF-1α protein, validating the docking results. nih.gov These simulations track the root-mean-square deviation (RMSD) of the molecule's atoms over time, with stable RMSD values indicating that the compound maintains a consistent binding pose. researchgate.net Such analyses are critical for rationally engineering proteins and designing new drugs. rwth-aachen.de

While direct MD simulation studies on this compound are not extensively published, the methodology has been established for both the indazole core and the boronic acid functional group. nih.govnih.govacs.org A significant challenge in simulating boronic acids has been the lack of accurate force field parameters for the boron atom. nih.govacs.org Recent work has focused on developing specialized polarizable force fields, such as the atom-bond electronegativity equalization method (ABEEMσπ), to more accurately model the interactions of boronic acids. nih.govacs.orgacs.org These advanced force fields account for the polarization and charge-transfer effects that are critical when boron interacts with biological residues like serine. nih.govacs.org The stability and dynamics of such systems are often evaluated over simulation times ranging from nanoseconds to microseconds, providing insights into structural compactness, flexibility, and interaction patterns. researchgate.netjapsr.inrsc.org

Table 1: Key Parameters in MD Simulations of Indazole and Boronic Acid Analogs

| Parameter | Description | Relevance | Common Tools |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | Crucial for accuracy; specialized force fields are needed for elements like boron. nih.govacs.org | AMBER, GROMACS, CHARMM |

| RMSD | Root-Mean-Square Deviation. Measures the average distance between atoms of superimposed molecules. | Indicates the stability of the molecule or complex over the simulation time. researchgate.net | VMD, PyMOL |

| RMSF | Root-Mean-Square Fluctuation. Measures the fluctuation of individual residues or atoms. | Highlights flexible regions of the molecule or protein. | GROMACS, NAMD |

| Simulation Time | The duration of the simulated physical time. | Longer simulations provide more robust sampling of conformational space. mdpi.com | High-Performance Computing Clusters |

Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) for Binding Free Energy Components

The Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the free energy of binding for a ligand to a receptor. nih.gov This method offers a balance between computational accuracy and efficiency, making it a valuable tool for ranking potential drug candidates and understanding the energetic drivers of binding. nih.gov

The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_pol), and the non-polar solvation energy (ΔG_np). nih.gov

ΔG_bind = ΔE_MM + ΔG_solv = (ΔE_ele + ΔE_vdw) + (ΔG_pol + ΔG_np)

Studies on various inhibitors, including those structurally related to indazoles, have successfully employed MM-GBSA to dissect the binding affinities. nih.govnih.govresearchgate.net For example, the analysis of pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents used MM-GBSA to validate docking results and identify key energetic contributions to binding. nih.govfrontiersin.org The method can decompose the total binding free energy into contributions from electrostatic interactions, van der Waals forces, and solvation energies, providing detailed insights into why a particular ligand binds strongly. researchgate.netresearchgate.net

For boronic acid inhibitors, MM-GBSA has been used to rescore docking poses and eliminate false positives. nih.gov The accuracy of MM-GBSA calculations can be sensitive to several factors, including the force field used, the implicit solvent model, and the number of snapshots analyzed from the MD trajectory. nih.govnih.gov Despite these complexities, MM-GBSA remains a widely used method to refine and rationalize the binding modes of potential inhibitors, including those based on the indazole boronic acid scaffold. rsc.orgnih.govresearchgate.net

Table 2: Components of MM-GBSA Binding Free Energy

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | van der Waals energy | Favorable shape complementarity. |

| ΔE_ele | Electrostatic energy | Favorable charge-charge and polar interactions. |

| ΔG_pol | Polar solvation energy | Energy cost of desolvating polar groups; generally unfavorable. |

| ΔG_np | Non-polar solvation energy | Energy gain from hydrophobic effect; generally favorable. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. growingscience.com These predictive models are instrumental in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing. growingscience.com

The indazole scaffold is present in numerous biologically active compounds, making it a frequent subject of QSAR studies. nih.govgrowingscience.comresearchgate.netnih.gov Researchers have developed both 2D and 3D-QSAR models to understand the structural requirements for the anticancer activity of indazole derivatives. growingscience.comresearchgate.net

For instance, a study on indazole derivatives as TTK inhibitors generated a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a high internal cross-validation coefficient (q²) of 0.9132. growingscience.com These statistically robust models indicate a strong predictive capability. growingscience.comresearchgate.net The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.gov These maps provide a structural framework that guides the design of new, more potent derivatives. nih.gov The validation of these models is critical and is typically performed using internal methods like leave-one-out cross-validation and external validation with a test set of compounds. growingscience.comnih.gov

Chemometrics applies mathematical and statistical methods to chemical data. In the context of boronic acid research, chemometrics is employed to analyze complex datasets and build predictive models. Boronate affinity chromatography, for example, is a technique used for the separation of glycoproteins, and its performance can be optimized using chemometric approaches. nih.gov

While specific chemometric studies on this compound are not prominent in the literature, the principles are broadly applicable. For instance, in the development of boronic acid-based sensors or affinity materials, chemometrics can help in selecting the best functional monomers and optimizing conditions for binding. nih.govnih.gov The application of chemometrics can also be seen in the analysis of reaction outcomes, helping to understand the factors that influence the yield and selectivity of transformations involving boronic acids.

Mechanistic Insights from Computational Studies

Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net

Boronic acids are exceptionally versatile building blocks in organic synthesis, most famously used in the Suzuki-Miyaura cross-coupling reaction. researchgate.netyoutube.comlibretexts.org Computational studies have been instrumental in detailing the catalytic cycle of this reaction, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The mechanism of transmetalation, a key step where the organic group is transferred from boron to the palladium catalyst, has been a subject of significant computational investigation. These studies have shown the crucial role of the base, which activates the boronic acid by forming a more nucleophilic boronate species. youtube.comlibretexts.org

Beyond the Suzuki coupling, computational methods have shed light on other transformations of boronic acids. For example, DFT studies have investigated the mechanism of copper-catalyzed halodeboronation, revealing a boronate-driven ipso-substitution pathway. acs.org Combined experimental and computational studies on the synthesis of vicinal difunctionalized arenes from diboryl species have uncovered unusual reaction pathways involving 1,2-boron migration. researchgate.net Furthermore, recent research has explored the enzymatic amination of boronic acids, with computational evidence supporting a two-electron process similar to a 1,2-metallate shift mechanism. acs.org These mechanistic insights are vital for optimizing reaction conditions and expanding the synthetic utility of boronic acids like this compound. researchgate.netresearchgate.netrice.edu

Understanding Selectivity in Functionalization Reactions

The regioselectivity of functionalization reactions on the indazole scaffold is a critical aspect of its synthetic chemistry, dictating the final structure and properties of the resulting derivatives. Computational and theoretical studies, particularly using Density Functional Theory (DFT), have emerged as powerful tools to elucidate the underlying factors governing this selectivity. These investigations provide insights into the electronic and steric properties of the indazole ring, enabling predictions of reaction outcomes and the rational design of synthetic strategies.

A key challenge in the functionalization of indazoles is controlling the position of electrophilic attack or metal-catalyzed coupling. For 4-substituted-1H-indazoles, such as analogs of this compound, several positions on the heterocyclic ring are potentially reactive. Computational studies on model systems, such as 4-sulfonamido-1H-indazoles, have been instrumental in understanding the inherent reactivity of the different carbon atoms of the indazole core. nih.gov

One such study performed a computational analysis to estimate the reactivity of the 4-sulfonamido NH-indazole ring towards electrophilic substitution. nih.gov The calculated distribution of electron density and the energies of the intermediates formed upon protonation at different positions provide a quantitative measure of the most likely sites for functionalization. These calculations have shown that the C7 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is followed by the C5 and C3 positions, while the C6 position is the most electron-deficient.

The selectivity of functionalization is not solely governed by the inherent electronic properties of the indazole ring but is also significantly influenced by the reaction conditions, including the choice of catalyst, solvent, and base. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism involves a series of steps including oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies can model the energy profiles of these steps for different regioisomers, providing a rationale for the observed product distribution.

For instance, in the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles with aryl boronic acids, the reaction proceeds with high regioselectivity at the C7 position. nih.gov This is consistent with the computational findings that C7 is the most activated position. The reaction is tolerant to a wide range of aryl boronic acids, indicating that the electronic nature and steric hindrance of the coupling partner have a minimal impact on the regioselectivity, which is primarily dictated by the properties of the indazole core. nih.gov

The table below summarizes the calculated relative energies of the intermediates formed upon protonation at different positions of a model 4-sulfonamido-1H-indazole, providing a theoretical basis for the observed C7 selectivity in electrophilic functionalization reactions.

| Position of Protonation | Relative Energy (kcal/mol) |

| C7 | 0.0 |

| C5 | +2.5 |

| C3 | +5.0 |

| C6 | +7.5 |

Data sourced from computational studies on 4-sulfonamido-1H-indazoles, analogous to the 4-chloro-1H-indazole core. nih.gov

Furthermore, theoretical investigations into the mechanism of C-H activation have also shed light on the factors controlling regioselectivity. In rhodium(III)-catalyzed C-H functionalization reactions of azobenzenes to form indazoles, both electronic and steric effects have been shown to play a crucial role in determining the site of functionalization. nih.gov While not directly involving this compound, these studies provide valuable precedents for understanding how substituents on the indazole ring and the coupling partner can direct the outcome of a reaction.

Applications in Advanced Organic Synthesis and Chemical Biology Research

4-Chloro-1H-indazol-7-ylboronic Acid as a Key Synthetic Building Block

The strategic placement of the chloro and boronic acid groups on the indazole ring allows for selective and directed chemical modifications, providing access to a wide array of intricate molecular structures.

Construction of Complex Molecular Architectures via Cross-Coupling

The boronic acid group at the 7-position of the indazole ring makes this compound an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. google.comnih.gov The general catalytic cycle for this transformation involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A significant application of this methodology is in the synthesis of highly substituted indazole-based kinase inhibitors. For instance, in the development of analog-sensitive kinase inhibitors targeting Akt (also known as Protein Kinase B), a key signaling protein in cellular growth and survival, the 7-position of the indazole ring has been identified as a critical point for introducing bulky substituents. nih.govucsf.edu This strategic modification is designed to create inhibitors that are highly selective for a mutated form of the kinase, allowing for precise investigation of its biological functions. ucsf.edu The synthesis of these complex inhibitors, such as the 7-substituted versions of the potent Akt inhibitor A-443654, relies on the coupling of a 7-functionalized indazole, like this compound, with various aryl or heteroaryl halides. ucsf.edu

Precursor for Advanced Heterocyclic Systems

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.netrsc.orgmdpi.comnih.gov this compound and its derivatives serve as crucial precursors for the synthesis of these advanced heterocyclic systems.

One of the most notable examples is the role of a closely related compound, 7-bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of Lenacapavir. mdpi.comresearchgate.netresearchgate.netchemrxiv.org Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. mdpi.comresearchgate.netresearchgate.netchemrxiv.org The synthesis of this complex antiviral agent highlights the importance of the substituted indazole core in constructing molecules with significant therapeutic potential.

Furthermore, the indazole nucleus is a common feature in a wide range of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. researchgate.netrsc.orgnih.gov The ability to functionalize the indazole ring at multiple positions, as facilitated by starting materials like this compound, is essential for developing compounds with high potency and selectivity. researchgate.netrsc.org

Design and Synthesis of Indazole-Based Scaffolds for Research Purposes

The adaptability of the this compound scaffold makes it an excellent starting point for the design and synthesis of tailored molecules for chemical biology research.

Development of Chemical Probes and Ligands for Biological Systems Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function. The development of selective kinase inhibitors is a prime example of this approach. Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including Akt, Rho-associated coiled-coil containing protein kinase (ROCK), and Fibroblast Growth Factor Receptors (FGFRs). nih.govucsf.eduresearchgate.netrsc.org

For example, the synthesis of analog-sensitive Akt inhibitors, such as PrINZ, demonstrates the utility of the indazole scaffold in creating highly specific chemical probes. nih.govucsf.edu These engineered inhibitors allow researchers to selectively block the activity of a single kinase within a complex cellular environment, thereby dissecting its specific roles in signaling pathways. ucsf.edu The design of such probes often involves the strategic modification of the indazole core, with the 7-position being a key site for introducing selectivity-determining substituents. ucsf.edu

Exploration of Structure-Activity Relationships through Systematic Functionalization

Structure-activity relationship (SAR) studies are a fundamental aspect of drug discovery and chemical biology, involving the systematic modification of a lead compound to understand how different structural features influence its biological activity. The 4-chloro-1H-indazole scaffold is well-suited for such studies due to the presence of multiple sites for functionalization.

Research on indazole arylsulfonamides as allosteric antagonists for the CC-chemokine receptor 4 (CCR4) provides a clear example of systematic SAR exploration. acs.org In this study, researchers systematically introduced various substituents at the C4, C5, C6, and C7 positions of the indazole ring to determine their impact on antagonist potency. acs.org Such studies are crucial for optimizing the properties of a lead compound, leading to the development of more potent and selective drug candidates. Similarly, the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel involved extensive SAR studies, revealing that the specific regiochemistry of the amide linker is critical for activity. nih.gov These examples underscore the importance of having access to versatile building blocks like this compound to facilitate comprehensive SAR investigations. nih.gov

Role in Material Science Applications (e.g., polymers, nanomaterials)

Based on a comprehensive review of the available scientific literature, there are no reported applications of this compound in the field of material science, including the development of polymers or nanomaterials. The primary focus of research involving this compound and its close derivatives is overwhelmingly in the areas of medicinal chemistry and chemical biology, particularly for the synthesis of bioactive molecules and kinase inhibitors. While boronic acids, in general, have found applications in organic electronics, there is no specific evidence to suggest that this compound has been utilized for these purposes. mdpi.com

Agricultural Chemistry Applications (e.g., agrochemicals synthesis)

While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural motifs—the indazole core and the boronic acid group—are of significant interest in the synthesis of novel, biologically active molecules for agriculture. The indazole ring is a key component in a number of compounds developed for crop protection, and the boronic acid moiety serves as a versatile synthetic handle for creating diverse chemical libraries for screening.

Research into indazole derivatives has revealed their potential as potent herbicides. For instance, certain N-phenyltetrahydroindazole derivatives have been synthesized and evaluated for their herbicidal activities. These studies, while not involving this compound directly, underscore the importance of the indazole scaffold in the development of new agrochemicals. The presence of a chloro-substituent on the indazole ring, as in the title compound, can significantly influence the biological activity and selectivity of the resulting agrochemical.

The primary utility of this compound in this field lies in its potential as a key building block in discovery chemistry programs for new pesticides and herbicides. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the efficient combination of the 4-chloro-1H-indazol-7-yl core with a wide array of other chemical fragments, leading to the generation of novel molecular architectures for biological screening.

The following table outlines the potential classes of agrochemicals that could be synthesized using this compound as a starting material, based on the known activities of related indazole compounds.

| Potential Agrochemical Class | Synthetic Strategy | Rationale |

| Herbicides | Suzuki-Miyaura coupling with aryl or heteroaryl halides to form biaryl structures. | Many commercial herbicides are based on complex aromatic systems. The indazole moiety is a known herbicidal pharmacophore. |

| Fungicides | Coupling with heterocyclic fragments known to possess antifungal activity. | The combination of the indazole core with other fungicidal motifs could lead to synergistic or novel modes of action. |

| Insecticides | Derivatization of the indazole nitrogen or further functionalization of the aromatic ring. | Some nitrogen-containing heterocycles exhibit insecticidal properties by targeting the insect nervous system. |

It is important to emphasize that while the chemical properties of this compound make it a promising candidate for the synthesis of new agrochemicals, further research and extensive biological testing would be required to validate any potential applications in this area.

Bioconjugation Strategies (e.g., attachment of biomolecules)

The application of boronic acids in bioconjugation, the process of linking molecules to biological entities such as proteins, peptides, or nucleic acids, is a rapidly expanding field of chemical biology. Arylboronic acids, including derivatives like this compound, are valuable reagents in this context due to their unique reactivity.

One of the most well-established methods for bioconjugation involving boronic acids is their ability to form reversible covalent bonds with 1,2- or 1,3-diols. Many biomolecules, particularly carbohydrates and glycoproteins, feature diol functionalities. This interaction can be exploited for the targeted labeling, immobilization, or modification of these biological targets. The formation of a boronate ester linkage is typically rapid and occurs under mild, aqueous conditions, which are crucial for maintaining the integrity of the biomolecule.

Furthermore, boronic acids can participate in metal-catalyzed cross-coupling reactions, which have been adapted for use in biological systems. These "bioorthogonal" reactions allow for the site-specific modification of proteins that have been genetically engineered to incorporate a specific reactive handle. For example, a protein could be functionalized with a halide, and this compound could then be used in a palladium-catalyzed Suzuki-Miyaura coupling to attach the indazole moiety to the protein. This strategy enables the introduction of specific functionalities, such as fluorescent probes or therapeutic agents, onto a target protein.

Recent research has also explored the use of boronic acids in the arylation of specific amino acid residues on proteins. rsc.org Under the right catalytic conditions, arylboronic acids can react with the side chains of residues like tyrosine or with the N-terminus of a peptide, offering another avenue for site-selective protein modification. rsc.org

The potential bioconjugation strategies involving this compound are summarized in the table below:

| Bioconjugation Strategy | Target Biomolecule/Residue | Reaction Type | Potential Application |

| Boronate Ester Formation | Glycoproteins, RNA, Carbohydrates | Reversible covalent bonding with diols | Labeling, purification, and immobilization of biomolecules. rsc.org |

| Suzuki-Miyaura Coupling | Proteins with unnatural amino acids containing halides | Palladium-catalyzed cross-coupling | Site-specific attachment of probes or drugs. nih.gov |

| N-terminal Arylation | Peptides and Proteins | Copper-catalyzed arylation | Modification of the protein's N-terminus. rsc.org |

| Tyrosine Bioconjugation | Proteins containing tyrosine residues | Rhodium-catalyzed arylation | Site-selective labeling of tyrosine. rsc.org |

While the general principles of boronic acid chemistry suggest these potential applications, it is crucial to note that specific studies employing this compound for bioconjugation are not widely reported. The reactivity and selectivity of this particular boronic acid would need to be empirically determined for each specific biological application. The presence of the chloro and indazole functionalities could influence its reactivity and binding properties, potentially offering unique advantages or challenges in bioconjugation strategies.

Advanced Characterization Techniques for Boronic Acids and Indazole Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone for the characterization of novel compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive profile of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For substituted indazole boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly crucial.

¹H NMR provides information on the number, environment, and connectivity of protons in a molecule. In the context of indazole derivatives, the aromatic protons on the bicyclic ring system typically appear as distinct signals in the downfield region of the spectrum (usually between 7.0 and 8.5 ppm). The chemical shifts and coupling constants (J-values) between adjacent protons are critical for confirming the substitution pattern on the indazole ring. For instance, in a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, the protons on the indazole ring appear as doublets at δ 7.41 and δ 6.85 ppm with a coupling constant of 7.9 Hz, confirming their ortho relationship. mdpi.com The proton of the N-H group in the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm, and the B(OH)₂ protons of the boronic acid group also appear as a broad singlet. mdpi.com

¹³C NMR offers insight into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., whether it is part of an aromatic ring, or bonded to an electronegative atom like chlorine). In a study of 7-bromo-4-chloro-1H-indazol-3-amine, carbon signals for the indazole ring were observed between δ 101.0 and δ 149.1 ppm. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment. mdpi.com

¹¹B NMR is a specialized technique used specifically for boron-containing compounds. It provides direct information about the coordination state and electronic environment of the boron atom. For a boronic acid, the ¹¹B NMR spectrum typically shows a single, broad resonance, with a chemical shift that can confirm the presence of the B(OH)₂ group.

The table below illustrates typical NMR spectral data for a substituted indazole, based on reported values for similar structures. mdpi.com

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 12.0 - 13.5 | broad singlet | Indazole N-H proton |

| ¹H | 7.0 - 8.5 | doublet, triplet, or multiplet | Aromatic C-H protons |

| ¹H | 5.0 - 8.0 | broad singlet | Boronic acid O-H protons |

| ¹³C | 100 - 150 | singlet | Aromatic carbons |

| ¹¹B | 19 - 30 | broad singlet | Boron atom in boronic acid |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. mpg.de Each type of bond and functional group has a characteristic absorption frequency range.

For an indazole boronic acid, the IR spectrum would be expected to show several key absorption bands:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ corresponds to the stretching vibrations of the hydroxyl groups in the boronic acid moiety.

N-H Stretching: A sharp to medium band around 3300-3500 cm⁻¹ is characteristic of the N-H bond in the indazole ring. mpg.de

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

C=C and C=N Stretching: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the indazole aromatic ring system. mpg.de

B-O Stretching: A strong absorption band, typically found between 1300 and 1400 cm⁻¹, is characteristic of the boron-oxygen single bond stretch.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. nih.gov

For a compound like 4-Chloro-1H-indazol-7-ylboronic acid, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is particularly useful. ESI-MS allows the molecule to be ionized directly from solution with minimal fragmentation, typically forming a protonated molecule [M+H]⁺. mdpi.com

The primary applications of MS in this context are:

Molecular Weight Confirmation: HRMS can measure the mass of the [M+H]⁺ ion with very high accuracy (often to four or five decimal places). This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For example, in the characterization of the related 7-bromo-4-chloro-1H-indazol-3-amine, the calculated mass for the protonated molecule was 247.9413 amu, and the experimentally found value was 247.9412 amu, unequivocally confirming its chemical formula. mdpi.com

Isotopic Pattern Analysis: The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B) would result in a distinctive isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity.

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of indazole boronic acids, chromatographic methods are essential for monitoring reaction progress, isolating the desired product from impurities, and assessing the final purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in organic synthesis. nih.gov It is primarily used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate over time, a chemist can observe the consumption of starting materials and the appearance of the product. nih.gov

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Optimize Separation Conditions: TLC is used to screen for suitable solvent systems (eluents) for column chromatography.

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum. nih.gov For indazole derivatives, silica gel plates are common. nih.govnih.gov The mobile phase is a solvent or mixture of solvents; a common system for indazole derivatives is a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov After the plate is developed, spots are typically visualized under a UV lamp (254 nm), as the conjugated aromatic system of the indazole ring absorbs UV light. For boronic acids, which may not be strongly UV-active, specific staining reagents can be used for visualization. nih.govsarponggroup.com

Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC. It operates on the same principles of differential partitioning between a stationary phase and a mobile phase. researchgate.net

For the purification of this compound, silica gel would be the most common stationary phase packed into a glass column. nih.govresearchgate.net The crude reaction mixture is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through the column. nih.gov Compounds separate based on their differing affinities for the silica gel; less polar compounds typically travel down the column faster, while more polar compounds are retained longer. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined.

X-ray Crystallography for Structural Elucidation of Indazole Boronic Acid Derivatives and Their Complexes

While specific crystallographic data for this compound is not available in the reviewed literature, the principles of its structural determination can be inferred from analyses of related arylboronic acids, indazole-containing compounds, and their complexes with enzymes.

Structural Features of Arylboronic Acids and Indazoles

The crystal structures of arylboronic acids are characterized by the sp²-hybridized boron atom, which imparts a trigonal planar geometry to the C-B(OH)₂ moiety. A common feature in the solid state is the formation of intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties. This often leads to the assembly of dimeric structures.

The indazole ring system is a planar aromatic heterocycle. In the solid state, N-H protons of the pyrazole (B372694) ring readily participate in hydrogen bonding, often forming hydrogen-bonded aggregates whose specific arrangement depends on the substituents present on the ring. nih.gov For a molecule like this compound, one can anticipate a complex supramolecular architecture governed by hydrogen bonds involving both the indazole N-H group and the boronic acid hydroxyl groups.

Interactive Data Table: Typical Crystallographic Parameters for Related Compounds

The following table presents representative crystallographic data for related pyrazole and boronic acid structures, illustrating typical bond lengths and crystal system information.

| Compound/Fragment | Parameter | Value | Reference |

| 4-Chloro-1H-pyrazole | Crystal System | Orthorhombic | nih.gov |

| 4-Chloro-1H-pyrazole | Space Group | Pnma | nih.gov |

| 4-Chloro-1H-pyrazole | C—N Bond Length | 1.334 - 1.335 Å | nih.gov |

| Benzeneboronic Acid Adduct | B-O (Ser-221) Bond | Covalent | nih.gov |

| Boric Acid | Molecular Formula | H₃BO₃ | cdhfinechemical.com |

Structural Elucidation of Indazole Boronic Acid Complexes

The true power of X-ray crystallography becomes evident when studying the complexes formed between boronic acid derivatives and their biological targets, such as serine proteases. nih.govnih.gov Boronic acids are well-known for their ability to act as transition-state analog inhibitors of these enzymes. nih.gov

Crystallographic studies of such complexes consistently reveal that the boronic acid moiety forms a covalent bond with the hydroxyl oxygen of the catalytic serine residue in the enzyme's active site. nih.govnih.gov Upon binding, the geometry at the boron atom changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). nih.gov This tetrahedral adduct is believed to closely mimic the natural tetrahedral intermediate formed during substrate hydrolysis, which accounts for the potent inhibitory activity of these compounds. nih.gov

Key interactions observed in these enzyme-inhibitor complexes include:

Covalent Bond Formation: A dative covalent bond forms between the boron atom and the γ-oxygen of the active site serine (e.g., Ser-221 in subtilisin BPN'). nih.gov

Tetrahedral Coordination: The boron atom adopts a stable tetrahedral geometry. nih.gov

Hydrogen Bonding Network: The boronate oxygen atoms engage in a network of hydrogen bonds within the active site, often involving the "oxyanion hole," which further stabilizes the complex. nih.gov

While some studies using NMR spectroscopy have shown that adducts can also form with the active-site histidine in solution, X-ray diffraction studies have predominantly identified the serine adduct in the crystalline state. nih.govnih.govpnas.org

Interactive Data Table: Key Interactions in Boronic Acid-Enzyme Complexes from Crystallographic Data

This table summarizes the fundamental interactions identified through X-ray crystallography when boronic acids bind to serine proteases.

| Interaction Type | Description | Involved Residues (Example) | Significance | Reference |

| Covalent Adduct Formation | The boron atom is covalently bonded to the active site serine. | Serine (e.g., Ser-221, Ser-70) | Mimics the tetrahedral transition state of substrate hydrolysis. | nih.govnih.gov |

| Boron Geometry | The boron atom is tetrahedrally coordinated upon binding. | - | Stabilizes the inhibitor within the active site. | nih.gov |

| Hydrogen Bonding | Boronate oxygens form hydrogen bonds with active site residues. | Oxyanion hole backbone amides | Provides additional binding affinity and specificity. | nih.gov |

| Histidine Interaction | Potential for adduct formation with histidine, though more commonly observed via NMR. | Histidine | Alternative binding mode depending on conditions and inhibitor structure. | nih.govnih.gov |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to Access Complex 4-Chloro-1H-indazol-7-ylboronic Acid Derivatives

The generation of diverse and complex molecules from the this compound scaffold hinges on the development of sophisticated and efficient synthetic strategies. While methods for the synthesis of the core indazole structure exist, future work will need to focus on late-stage functionalization and the creation of derivatives with high degrees of molecular complexity.

A key area of research involves the regioselective functionalization of the indazole ring. For instance, recent studies have demonstrated the efficient and regioselective C7-bromination of 4-substituted 1H-indazoles. nih.gov This approach provides a direct precursor to 4-chloro-7-bromo-1H-indazole, which can then be converted to the target boronic acid. Future research could expand upon this by exploring alternative halogenation methods or direct C-H borylation techniques, potentially offering more atom-economical routes.

Furthermore, the development of one-pot or tandem reactions starting from simpler precursors, such as substituted anilines or benzonitriles, could provide streamlined access to complex derivatives. chemicalbook.comchemrxiv.org Research into practical, large-scale syntheses of related structures like 7-bromo-4-chloro-1H-indazol-3-amine highlights the industrial interest in scalable routes for highly functionalized indazoles. chemrxiv.org Protecting group strategies for the indazole N-H will also be crucial, enabling selective reactions at other positions before revealing the N-H for further diversification.

Table 1: Potential Future Synthetic Strategies for Diversification

| Strategy | Description | Potential Starting Material | Key Transformation |

| Late-Stage C-H Functionalization | Directing group-assisted or metal-catalyzed activation of other C-H bonds on the indazole or pre-installed aryl groups. | 4-Chloro-1H-indazol-7-yl(aryl) | Palladium or Rhodium Catalysis |

| N-H Derivatization | Alkylation, arylation, or acylation of the indazole nitrogen to introduce diverse substituents and modulate biological activity. beilstein-journals.orgbeilstein-journals.org | This compound | Base-mediated alkylation/arylation |

| Domino Reactions | Multi-step sequences performed in a single pot to rapidly build complexity from simpler, inexpensive precursors. researchgate.net | 3-Chloro-2-methylaniline | Diazotization followed by cyclization and borylation |

| Flow Chemistry Synthesis | Utilization of continuous flow reactors for improved safety, scalability, and control over reaction parameters for key intermediates. | 2,6-dichlorobenzonitrile (B3417380) | Multi-step flow synthesis |

Exploration of New Reactivity Modes for the Boronic Acid Moiety in Indazole Systems